molecular formula C18H31N3O3 B12252006 N-cyclohexyl-2-[3-(morpholine-4-carbonyl)piperidin-1-yl]acetamide

N-cyclohexyl-2-[3-(morpholine-4-carbonyl)piperidin-1-yl]acetamide

Cat. No.: B12252006
M. Wt: 337.5 g/mol
InChI Key: KQCCAAZVWHFKQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclohexyl-2-[3-(morpholine-4-carbonyl)piperidin-1-yl]acetamide is a complex organic compound that features a piperidine ring, a morpholine ring, and a cyclohexyl group. This compound is part of a broader class of piperidine derivatives, which are known for their significant roles in medicinal chemistry and pharmaceutical applications .

Properties

Molecular Formula

C18H31N3O3

Molecular Weight

337.5 g/mol

IUPAC Name

N-cyclohexyl-2-[3-(morpholine-4-carbonyl)piperidin-1-yl]acetamide

InChI

InChI=1S/C18H31N3O3/c22-17(19-16-6-2-1-3-7-16)14-20-8-4-5-15(13-20)18(23)21-9-11-24-12-10-21/h15-16H,1-14H2,(H,19,22)

InChI Key

KQCCAAZVWHFKQN-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC(=O)CN2CCCC(C2)C(=O)N3CCOCC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-2-[3-(morpholine-4-carbonyl)piperidin-1-yl]acetamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts and specific solvents to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product, which is crucial for its application in pharmaceuticals .

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-2-[3-(morpholine-4-carbonyl)piperidin-1-yl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

N-cyclohexyl-2-[3-(morpholine-4-carbonyl)piperidin-1-yl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic effects, including its use in drug development.

    Industry: Used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-cyclohexyl-2-[3-(morpholine-4-carbonyl)piperidin-1-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cyclohexyl-2-[3-(morpholine-4-carbonyl)piperidin-1-yl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .

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